Calcitriol Impurities A

Beschreibung

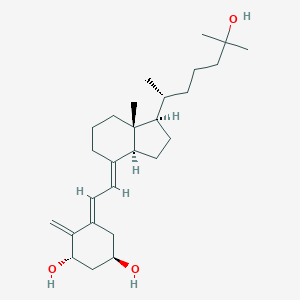

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11+/t18-,22-,23-,24+,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRQFYUYWCNGIN-DRQJEBLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] | |

| Record name | Calcitriol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly sol in methanol, ethanol, ethyl acetate, THF. | |

| Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, crystalline solid, White crystalline powder | |

CAS No. |

73837-24-8, 32222-06-3 | |

| Record name | trans-Calcitriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073837248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcitriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANS-CALCITRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1L29CLX3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

111-115 °C | |

| Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unveiling Calcitriol Impurity A: A Technical Guide to its Chemical Identity and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Calcitriol Impurity A, a critical compound in the pharmaceutical landscape. This document details its chemical structure, synthesis, and analytical characterization, offering valuable insights for researchers and professionals involved in the development and quality control of Calcitriol-related drug substances.

Chemical Structure and Identification

Calcitriol Impurity A is chemically known as 5,6-trans-Calcitriol . It is a geometric isomer of Calcitriol, the biologically active form of Vitamin D3. The key structural difference lies in the configuration of the conjugated double bond system within the secosteroid backbone.

| Parameter | Information |

| Common Name | Calcitriol Impurity A; 5,6-trans-Calcitriol; trans-Calcitriol |

| IUPAC Name | (1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

| CAS Number | 73837-24-8 |

| Molecular Formula | C₂₇H₄₄O₃ |

| Molecular Weight | 416.64 g/mol |

Caption: Chemical structure of Calcitriol and its impurity A.

Caption: Isomeric relationship between Calcitriol and Impurity A.

Synthesis and Formation

Calcitriol Impurity A, or 5,6-trans-Calcitriol, can be formed as a byproduct during the synthesis of Calcitriol or as a degradation product. One documented synthetic route involves the photochemical isomerization of 5,6-trans-Calcitriol to yield Calcitriol. This process highlights the close relationship and interconversion potential between the two isomers.

Experimental Protocol: Photochemical Isomerization

The conversion of 5,6-trans-Calcitriol to Calcitriol can be achieved through exposure to ultraviolet (UV) radiation. A general procedure is outlined below:

-

Dissolution: Dissolve 5,6-trans-Calcitriol in a suitable solvent mixture, such as methylene dichloride, acetone, and ethyl acetate.[1][2]

-

Irradiation: Subject the solution to UV rays in a dark room to initiate photosynthesis.[1][2]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) at room temperature.[1][2]

-

Isolation: Upon completion of the reaction, the solvent is removed, and the resulting Calcitriol is crystallized from a solvent like methanol at low temperatures.[2]

Analytical Characterization

The primary analytical technique for the identification and quantification of Calcitriol Impurity A is High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Analysis

A representative HPLC method for the analysis of Calcitriol and its impurities is as follows:

-

Column: C18, 150 x 4.6 mm, 5µm

-

Mobile Phase: A mixture of 1 volume of ammonia, 200 volumes of water, and 800 volumes of acetonitrile.

-

Diluent: Methanol

-

Flow Rate: 2.0 ml/min

-

Wavelength: 265 nm

-

Injection Volume: 50 µl

-

Column Temperature: Ambient

Standard and Sample Preparation:

-

Standard Preparation: Accurately weigh and dissolve Calcitriol working standard in the diluent to achieve a known concentration. Perform serial dilutions as necessary. Filter the final solution through a 0.45µ membrane filter.

-

Sample Preparation: Accurately weigh the sample, dissolve it in methanol, and dilute to a suitable concentration.

Quantitative Data

While specific spectral data for Calcitriol Impurity A is often proprietary and provided with reference standards, the following table summarizes the expected analytical characterization.

| Analytical Technique | Expected Data |

| ¹H NMR | Provides information on the proton environment in the molecule, allowing for structural elucidation and confirmation of the trans configuration. |

| ¹³C NMR | Reveals the number and type of carbon atoms, complementing the ¹H NMR data for complete structural assignment. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns that can be used to confirm the identity of the compound. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, such as hydroxyl groups. |

| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the substance and quantifies the amount of the impurity in a sample. |

Logical Relationships and Experimental Workflow

The following diagram illustrates the workflow for the synthesis and analysis of Calcitriol and its impurity A.

References

An In-depth Guide to the Synthesis and Origin of Calcitriol Impurity A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical hormone regulating calcium and phosphorus homeostasis. Its complex chemical structure, featuring a conjugated triene system, makes it susceptible to isomerization, leading to the formation of various impurities. Among these, Calcitriol Impurity A, also known as trans-Calcitriol, is a specified impurity in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). A thorough understanding of its synthesis pathway and origin is paramount for the development of robust manufacturing processes and stable formulations of Calcitriol. This technical guide provides a comprehensive overview of the synthesis, origin, and analytical considerations for Calcitriol Impurity A.

Chemical Identity of Calcitriol Impurity A

Calcitriol Impurity A is the (5E,7E)-isomer of Calcitriol. The key structural difference lies in the configuration of the conjugated double bonds within the triene system.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Calcitriol | (5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol | 32222-06-3 | C27H44O3 | 416.64 |

| Calcitriol Impurity A | (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol | 73837-24-8 | C27H44O3 | 416.64 |

Origin of Calcitriol Impurity A

Calcitriol Impurity A is not typically a process-related impurity arising directly from the synthetic route of Calcitriol from steroidal precursors. Instead, its formation is primarily attributed to the isomerization of the parent drug molecule, Calcitriol. This transformation can be induced by two main environmental factors: light and heat.

Photoisomerization

The conjugated triene system of Calcitriol is highly sensitive to ultraviolet (UV) radiation.[1] Exposure to light can induce a reversible isomerization of the 5Z,7E-diene to the 5E,7E-diene, resulting in the formation of Calcitriol Impurity A. This photochemical equilibrium is a critical consideration during the manufacturing, storage, and handling of Calcitriol.

Thermal Isomerization

Elevated temperatures can also promote the isomerization of Calcitriol to Impurity A. While generally less efficient than photoisomerization, thermal stress during processing or storage can contribute to the accumulation of this impurity. The isomerization is a reversible process, and a thermal equilibrium exists between the two isomers.

Synthesis Pathway of Calcitriol Impurity A

While Calcitriol Impurity A is primarily considered a degradation product, its synthesis can be achieved deliberately for use as a reference standard in analytical methods. The synthesis of Calcitriol Impurity A is intrinsically linked to the synthesis of Calcitriol itself, often existing as a key intermediate or a byproduct that needs to be isomerized to the desired active pharmaceutical ingredient (API).

A common strategy in the total synthesis of Calcitriol involves the initial formation of the more stable (5E,7E)-triene system (Impurity A), followed by a photoisomerization step to yield the biologically active (5Z,7E)-isomer (Calcitriol). Therefore, a synthetic route to Calcitriol Impurity A can be adapted from established Calcitriol syntheses by omitting the final photoisomerization step.

The following diagram illustrates a generalized synthetic approach where a precursor is converted to Calcitriol Impurity A, which can then be further isomerized to Calcitriol.

Experimental Protocols

Forced Degradation Study for Generation of Calcitriol Impurity A

A forced degradation study can be performed to intentionally generate Calcitriol Impurity A from Calcitriol for analytical purposes.

Objective: To generate Calcitriol Impurity A through photolytic and thermal stress.

Materials:

-

Calcitriol reference standard

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Photostability chamber with UV and visible light sources

-

Oven

Procedure:

-

Photolytic Degradation:

-

Prepare a solution of Calcitriol in methanol at a concentration of 1 mg/mL.

-

Transfer the solution to a quartz cuvette or a suitable UV-transparent container.

-

Expose the solution to UV light (e.g., 254 nm or broad-spectrum UV) in a photostability chamber.

-

Monitor the formation of Impurity A at regular intervals using a validated HPLC method.

-

Continue exposure until a significant amount of Impurity A is formed (e.g., 5-20% of the total peak area).

-

-

Thermal Degradation:

-

Prepare a solution of Calcitriol in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

-

Place the solution in a sealed vial and heat in an oven at a controlled temperature (e.g., 60-80°C).

-

Monitor the formation of Impurity A at regular intervals using a validated HPLC method.

-

Continue heating until the desired level of degradation is achieved.

-

Analytical Method for Quantification of Calcitriol and Impurity A

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically employed for the separation and quantification of Calcitriol and its isomers.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Gradient elution with water, acetonitrile, and methanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 265 nm |

| Injection Volume | 20 µL |

System Suitability:

-

The resolution between the Calcitriol and Calcitriol Impurity A peaks should be greater than 2.0.

-

The tailing factor for both peaks should be less than 2.0.

-

The relative standard deviation for replicate injections of the standard solution should be less than 2.0%.

Isolation and Purification of Calcitriol Impurity A

For obtaining a pure reference standard of Calcitriol Impurity A, preparative HPLC can be utilized.

Protocol:

-

Sample Preparation: A concentrated solution of the degraded Calcitriol mixture (obtained from the forced degradation study) is prepared in the mobile phase.

-

Preparative Chromatography:

-

A larger dimension preparative C18 column is used.

-

The mobile phase composition and gradient are optimized for the best separation of Calcitriol and Impurity A.

-

The degraded sample is injected onto the column.

-

Fractions corresponding to the Impurity A peak are collected.

-

-

Solvent Evaporation: The collected fractions are pooled, and the solvent is removed under reduced pressure to yield the isolated Calcitriol Impurity A.

-

Characterization: The purity and identity of the isolated impurity are confirmed using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

Calcitriol Impurity A is a critical impurity of Calcitriol that arises primarily from the isomerization of the active pharmaceutical ingredient under the influence of light and heat. Its synthesis is often an integral part of the overall synthesis of Calcitriol, where it can be an intermediate. A thorough understanding of the formation and control of this impurity is essential for ensuring the quality, safety, and efficacy of Calcitriol drug products. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to effectively manage and control Calcitriol Impurity A.

References

Unraveling the Biological Profile of Calcitriol Impurity A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcitriol, the hormonally active form of vitamin D3, is a critical regulator of calcium homeostasis and cellular function. Its therapeutic use necessitates a thorough understanding of its impurity profile. This technical guide focuses on Calcitriol Impurity A, a known process-related impurity. While comprehensive biological activity data for Calcitriol Impurity A remains largely uncharacterized in publicly available literature, this document synthesizes the existing information, primarily from regulatory toxicology reports, and provides a detailed comparative overview of the well-established biological activities of the parent compound, calcitriol. This guide aims to equip researchers and drug development professionals with the available knowledge on Calcitriol Impurity A and to highlight areas where further investigation is warranted.

Introduction to Calcitriol and its Impurities

Calcitriol (1α,25-dihydroxyvitamin D3) is a steroid hormone that plays a pivotal role in calcium and phosphate metabolism.[1][2] It exerts its effects primarily through binding to the nuclear vitamin D receptor (VDR), which then modulates the transcription of numerous target genes.[1][3] Given its potent biological effects, the purity of calcitriol drug products is of utmost importance. Regulatory bodies require stringent control of impurities, one of which is identified as Calcitriol Impurity A.

Calcitriol Impurity A, also known as (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol or trans-Calcitriol, is a process-related impurity in the synthesis of calcitriol.[4] It is commercially available as a reference standard for analytical and quality control purposes.[5][6]

Biological Activity of Calcitriol Impurity A: Current State of Knowledge

Direct and comprehensive studies on the biological activity of Calcitriol Impurity A are notably absent in peer-reviewed scientific literature. The primary source of information comes from a pharmacology review within a New Drug Application (NDA) submitted to the U.S. Food and Drug Administration (FDA).[7]

Acute Toxicity Profile

A comparative acute oral toxicity study in mice was conducted to assess the toxicity of calcitriol versus calcitriol containing 0.2% of an impurity identified as the cis-methyl, ethyl derivative (Ro26-5787). The study concluded that the presence of this impurity at a 0.2% level does not alter the acute oral toxicity profile of calcitriol.[7]

Table 1: Summary of Acute Oral Toxicity Study of Calcitriol with Impurity in Mice [7]

| Parameter | Calcitriol | Calcitriol + 0.2% Impurity |

| Observed Effects | Ataxia, decreased motor activity, respiratory depression, tremors (predominantly at higher doses) | Similar to Calcitriol |

| Mortality (1.0 mg/kg) | 1/12 (female) | 1/12 (female) |

| Mortality (2.0 mg/kg) | 4/12 (males) | 4/12 (3 males, 1 female) |

| Mortality (3.0 mg/kg) | >50% (11/12) | >50% (8/12) |

| Body Weight | Similar weight gain in both groups | Similar weight gain in both groups |

Inferred Biological Activity

Given its structural similarity to calcitriol, it is plausible that Calcitriol Impurity A may possess some affinity for the vitamin D receptor. However, without direct experimental data on VDR binding affinity, gene transcription assays, or cell-based functional assays, any potential biological activity remains speculative. The lack of overt potentiation of toxicity in the FDA study suggests that at low concentrations, its biological effects are not significantly additive or synergistic with those of calcitriol in an acute setting.

Comparative Biological Activity of Calcitriol

To provide a framework for understanding the potential biological activities of its impurities, this section details the well-documented biological effects of calcitriol.

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

Calcitriol is the principal ligand for the vitamin D receptor (VDR), a member of the nuclear receptor superfamily.[3] Upon binding, the VDR undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[1][3]

Effects on Gene Transcription

The activation of the VDR by calcitriol leads to the transcriptional regulation of a wide array of genes involved in:

-

Calcium Homeostasis: Upregulation of genes encoding for calcium transport proteins in the intestine (e.g., TRPV6, calbindin-D9k) and kidney.

-

Bone Metabolism: Regulation of genes involved in bone mineralization and remodeling, such as osteocalcin and RANKL.

-

Cell Proliferation and Differentiation: Modulation of genes that control the cell cycle and induce differentiation in various cell types, including keratinocytes and cancer cells.[8]

-

Immune Function: Regulation of cytokine expression and immune cell differentiation.[3]

Cellular Effects

Calcitriol exerts a range of effects on different cell types, including:

-

Inhibition of Proliferation: Calcitriol has been shown to inhibit the proliferation of various cell types, including cancer cells of the breast, prostate, and colon, as well as keratinocytes.[8]

-

Induction of Differentiation: It promotes the differentiation of cells, a key mechanism in its anti-cancer and anti-psoriatic effects.

-

Apoptosis: In some cell types, calcitriol can induce programmed cell death.

-

Immunomodulation: It can modulate the activity of immune cells, such as T-lymphocytes and macrophages.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of vitamin D analogs are crucial for further research. While specific protocols for Calcitriol Impurity A are not available, the following are standard methods used for calcitriol and would be applicable for characterizing the impurity.

Vitamin D Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the VDR.

Methodology:

-

Receptor Preparation: Full-length recombinant human VDR is used.

-

Radioligand: Tritiated calcitriol ([³H]-1α,25(OH)₂D₃) serves as the radioligand.

-

Assay: A competitive binding assay is performed by incubating a fixed concentration of the radioligand and VDR with increasing concentrations of the unlabeled test compound (Calcitriol Impurity A).

-

Separation: Bound and free radioligand are separated using methods like dextran-coated charcoal or filtration.

-

Detection: Radioactivity of the bound fraction is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.

Reporter Gene Assay for Transcriptional Activity

Objective: To measure the ability of a test compound to activate VDR-mediated gene transcription.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293, COS-7) is used.

-

Transfection: Cells are co-transfected with expression vectors for human VDR and RXR, and a reporter plasmid containing a VDRE upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

Treatment: Transfected cells are treated with varying concentrations of the test compound.

-

Lysis and Assay: After an incubation period, cells are lysed, and the reporter enzyme activity is measured using a luminometer or spectrophotometer.

-

Data Analysis: The dose-response curve is plotted, and the effective concentration that causes 50% of the maximal response (EC₅₀) is calculated.

Cell Proliferation Assay

Objective: To assess the effect of a test compound on the proliferation of a specific cell line.

Methodology:

-

Cell Culture: A relevant cell line (e.g., MCF-7 breast cancer cells, HaCaT keratinocytes) is seeded in microplates.

-

Treatment: Cells are treated with various concentrations of the test compound.

-

Incubation: Cells are incubated for a defined period (e.g., 24-72 hours).

-

Quantification of Proliferation: Cell viability or proliferation is measured using assays such as MTT, XTT, or by direct cell counting.

-

Data Analysis: The concentration of the test compound that inhibits cell growth by 50% (IC₅₀) is determined.

Visualization of Experimental Workflow

The following diagram illustrates the workflow of the acute toxicity study described in the FDA report.

References

- 1. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Calcitriol - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. veeprho.com [veeprho.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Calcitriol Impurities A [myskinrecipes.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. (5z,7e)-(1s,3r)-9,10-secocholesta-5,7,10(19)-triene-1,3,25-triol [chembk.com]

An In-depth Technical Guide on the Interaction of Calcitriol and its Impurity A with the Vitamin D Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between calcitriol, the hormonally active form of vitamin D, and its nuclear receptor, the Vitamin D Receptor (VDR). A central focus is placed on the potential interaction of a key impurity, Calcitriol Impurity A (also known as 5,6-trans-Calcitriol), with the VDR. While direct quantitative data for Calcitriol Impurity A is limited in publicly available literature, this guide synthesizes known data for calcitriol and structurally related compounds to provide a framework for understanding and evaluating the impact of this impurity. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are provided to support researchers in the fields of endocrinology, drug discovery, and quality control.

Introduction to Calcitriol and the Vitamin D Receptor

Calcitriol, the biologically active metabolite of Vitamin D, plays a crucial role in calcium and phosphate homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation.[] Its wide-ranging physiological effects are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[2][3] Upon binding to calcitriol, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[3] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3]

The presence of impurities in pharmaceutical preparations of calcitriol is a critical concern for drug safety and efficacy. Calcitriol Impurity A, chemically known as (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol or 5,6-trans-Calcitriol, is a significant process-related impurity. Understanding the interaction of this impurity with the VDR is essential to assess its potential biological activity and impact on the therapeutic effects of calcitriol.

Quantitative Analysis of VDR Interaction

The affinity of a ligand for its receptor is a key determinant of its biological potency. This is typically quantified by the dissociation constant (Kd), with lower values indicating higher affinity. Functional activity, such as the ability to induce gene transcription, is often measured by the half-maximal effective concentration (EC50) in cellular assays.

While extensive data exists for calcitriol, there is a notable lack of direct quantitative data for the binding affinity and functional activity of Calcitriol Impurity A. The table below summarizes the known quantitative data for calcitriol and a structurally related compound, 5,6-trans-vitamin D3, to provide a comparative perspective.

| Compound | Receptor | Assay Type | Quantitative Metric | Value |

| Calcitriol | VDR | Binding Affinity | Kd | ~0.1-1 nM |

| VDR | Reporter Gene Assay | EC50 | ~0.1-10 nM | |

| 5,6-trans-vitamin D3 | VDR | Binding Affinity | Kd | 560 nM[4] |

Disclaimer: The Kd value for 5,6-trans-vitamin D3 is for a related compound and not Calcitriol Impurity A (1,25-dihydroxy-5,6-trans-vitamin D3). It is included as the most relevant publicly available data to infer potential binding characteristics. The additional hydroxyl groups in Calcitriol Impurity A compared to 5,6-trans-vitamin D3 are expected to influence VDR binding affinity.

Signaling Pathways

The binding of calcitriol to the VDR initiates a cascade of molecular events that ultimately leads to changes in gene expression. This canonical genomic signaling pathway is the primary mechanism of action for vitamin D.

References

Unveiling the Physicochemical Landscape of Calcitriol Impurity A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the hormonally active form of vitamin D, is a critical regulator of calcium and phosphate homeostasis. Its therapeutic use necessitates stringent control over its impurity profile. Calcitriol Impurity A, identified as (5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-1α,3β,25-triol, also known as trans-Calcitriol, is a significant related substance that requires thorough characterization to ensure the safety and efficacy of calcitriol-containing drug products. This technical guide provides a comprehensive overview of the known physicochemical properties of Calcitriol Impurity A, outlines relevant experimental protocols for its analysis, and serves as a valuable resource for professionals in pharmaceutical research and development.

Core Physicochemical Properties

Calcitriol Impurity A is a stereoisomer of calcitriol, differing in the geometry of the conjugated triene system. This structural nuance influences its physical and chemical behaviors. The fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-1α,3β,25-triol | [1] |

| Synonym | trans-Calcitriol | [1] |

| CAS Number | 73837-24-8 | [1] |

| Molecular Formula | C₂₇H₄₄O₃ | [1] |

| Molecular Weight | 416.64 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

Further quantitative data, such as a precise melting point, boiling point, and detailed solubility in various solvents, are not consistently reported in publicly available literature and would require experimental determination.

Experimental Protocols for Characterization

Accurate characterization of Calcitriol Impurity A is paramount for its quantification and control in pharmaceutical preparations. The following section details established analytical methodologies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of calcitriol and its impurities. A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically employed.

Illustrative RP-HPLC Method:

-

Column: A C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) is commonly used for the separation of vitamin D analogues.[4]

-

Mobile Phase: A gradient elution using a mixture of water, methanol, acetonitrile, and tetrahydrofuran is effective in resolving calcitriol from its isomers, including Impurity A.[4] The specific gradient program must be optimized based on the column and system specifics.

-

Column Temperature: The column is typically maintained at an elevated temperature, such as 50°C, to improve peak shape and resolution.[4]

-

Detection: UV detection at a wavelength of approximately 264 nm is suitable for the analysis of calcitriol and its related compounds.[4]

-

Sample Preparation: The sample containing calcitriol and its impurities is dissolved in a suitable organic solvent, such as methanol or a mixture of solvents used in the mobile phase.

Workflow for HPLC Analysis of Calcitriol Impurities:

References

- 1. veeprho.com [veeprho.com]

- 2. Calcitriol | CAS 32222-06-3 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

Calcitriol Impurity A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Calcitriol Impurity A, a critical reference standard for the quality control of Calcitriol, the active form of vitamin D3. This document details its identification, chemical properties, and analytical methodologies for its detection and quantification.

Introduction to Calcitriol and its Impurities

Calcitriol (1α,25-dihydroxyvitamin D3) is the hormonally active form of vitamin D, playing a crucial role in calcium homeostasis and bone metabolism.[1] Due to its potent biological activity, the purity of calcitriol formulations is of utmost importance. Impurities can arise during synthesis or degradation and may impact the safety and efficacy of the final drug product.[1] Calcitriol Impurity A is a significant process-related impurity that requires careful monitoring.

Identification and Properties of Calcitriol Impurity A

Calcitriol Impurity A is chemically identified as (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol.[2][3] It is also known by the synonyms trans-Calcitriol or 5,6-trans-Calcitriol.[4][5]

Table 1: Chemical and Physical Properties of Calcitriol Impurity A

| Property | Value | Reference |

| CAS Number | 73837-24-8 | [2][3][4] |

| Chemical Name | (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol | [2][3] |

| Synonyms | trans-Calcitriol, 5,6-trans-Calcitriol | [4][5] |

| Molecular Formula | C27H44O3 | [2][3] |

| Molecular Weight | 416.6 g/mol | [2][3] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in methanol, ethanol, and other organic solvents | N/A |

Analytical Methodologies for Identification and Quantification

The primary analytical techniques for the identification and quantification of Calcitriol Impurity A in bulk drug substances and pharmaceutical formulations are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is commonly employed for the separation of calcitriol from its impurities.

Experimental Protocol: RP-HPLC Method

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water) and an organic solvent (e.g., acetonitrile, methanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 265 nm.

-

Sample Preparation: Dissolve the sample in a suitable diluent, such as methanol or the mobile phase.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 265 nm |

| Injection Volume | 20 µL |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific quantification, especially at low levels, LC-MS/MS is the method of choice.

Experimental Protocol: LC-MS/MS Method

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to clean up complex matrices like plasma.

-

Chromatographic Conditions: Similar to HPLC, a C18 column with a gradient elution of water and acetonitrile/methanol containing a modifier like formic acid is often used.

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-product ion transitions for both Calcitriol Impurity A and an internal standard.

Table 3: Example LC-MS/MS MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Calcitriol Impurity A | [M+H]+ | To be determined empirically |

| Internal Standard (e.g., d6-Calcitriol) | [M+H]+ | To be determined empirically |

Signaling Pathways and Experimental Workflows

Calcitriol Metabolism Pathway

Calcitriol Impurity A is an isomer of calcitriol and is not part of the primary metabolic pathway. The following diagram illustrates the main metabolic pathway of calcitriol.

Caption: Metabolic pathway of Calcitriol.

General Workflow for Impurity Identification

The following diagram outlines a typical workflow for the identification and characterization of an unknown impurity in a drug substance like calcitriol.

References

Toxicological Profile of Calcitriol Impurity A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicological profile of Calcitriol Impurity A. It is intended for informational purposes for a scientific audience and should not be considered a comprehensive safety assessment. Significant data gaps exist in the publicly available literature.

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical hormone regulating calcium homeostasis. As with any pharmaceutical compound, the purity of calcitriol is of utmost importance for its safety and efficacy. Calcitriol Impurity A, identified as trans-Calcitriol ((5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol), is a known process-related impurity. This technical guide provides a detailed overview of the available toxicological data for Calcitriol Impurity A, highlighting key experimental findings and methodologies.

Chemical Identity

-

Systematic Name: (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol

-

Common Name: trans-Calcitriol, Calcitriol EP Impurity A

-

CAS Number: 73837-24-8

-

Molecular Formula: C₂₇H₄₄O₃

-

Molecular Weight: 416.64 g/mol

Toxicological Data

The publicly available toxicological data for Calcitriol Impurity A is limited. The primary source of information is a summary of a comparative acute oral toxicity study in mice, referenced in a U.S. Food and Drug Administration (FDA) pharmacology review.

Acute Toxicity

An acute oral toxicity study in mice was conducted to compare the toxicity of calcitriol and trans-calcitriol. The findings from this study are summarized below.

Table 1: Summary of Acute Oral Toxicity of Calcitriol and trans-Calcitriol in Mice [1]

| Compound | Dose (mg/kg) | Number of Animals | Observation Period | Clinical Effects | Mortality |

| Calcitriol | 1.0, 2.0, 4.0 | 12 per dose group | 14 days | Transient respiratory depression at 1.0 and 2.0 mg/kg. At 4.0 mg/kg: respiratory depression, tremors, decreased motor activity, ptosis, and abnormal gait. | No mortality at 1.0 and 2.0 mg/kg. 100% mortality at 4.0 mg/kg (between days 4-9). |

| trans-Calcitriol (Calcitriol Impurity A) | 1.0, 2.0, 4.0 | Not specified | 14 days | No clinical effects observed. | No mortality observed at any dose level. |

Sub-chronic and Chronic Toxicity

No studies on the sub-chronic or chronic toxicity of Calcitriol Impurity A were identified in the public domain.

Genotoxicity

No in vitro or in vivo genotoxicity studies (e.g., Ames test, micronucleus assay) specifically for Calcitriol Impurity A have been publicly reported.

Carcinogenicity

There are no available carcinogenicity studies for Calcitriol Impurity A.

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies have been reported for Calcitriol Impurity A.

Experimental Protocols

Experimental workflow for the acute oral toxicity study of trans-Calcitriol in mice.

Signaling Pathways

The primary mechanism of action of calcitriol is through its interaction with the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. It is plausible that trans-Calcitriol may also interact with the VDR, albeit with potentially different affinity, which could explain its lower observed toxicity. The signaling pathway of calcitriol is well-established and serves as a relevant biological context.

Simplified signaling pathway of Calcitriol via the Vitamin D Receptor.

Discussion and Data Gaps

The available data strongly suggests that Calcitriol Impurity A (trans-Calcitriol) possesses a significantly lower acute oral toxicity profile in mice compared to calcitriol. The absence of observed clinical effects and mortality at doses up to 4.0 mg/kg is a notable finding.

However, it is crucial to acknowledge the substantial data gaps in the toxicological profile of this impurity. The lack of information on repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity prevents a comprehensive risk assessment. While the acute toxicity appears low, the potential for long-term effects remains unknown.

Future research should prioritize a more complete toxicological evaluation of Calcitriol Impurity A, including:

-

Genotoxicity: An Ames test and an in vitro micronucleus assay would provide initial insights into its mutagenic and clastogenic potential.

-

Repeated-Dose Toxicity: A 28-day repeated-dose oral toxicity study in rodents would be essential to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Receptor Binding Affinity: A comparative study of the binding affinity of calcitriol and trans-calcitriol to the Vitamin D Receptor would help to elucidate the mechanistic basis for the observed differences in acute toxicity.

Conclusion

Based on the limited available data, Calcitriol Impurity A (trans-Calcitriol) exhibits low acute oral toxicity in mice. This information is valuable for initial risk assessments. However, the absence of a comprehensive toxicological dataset necessitates a cautious approach. Further studies are required to fully characterize the safety profile of this impurity and to establish safe exposure limits for drug development professionals.

References

Calcitriol Impurity A: A Comprehensive Technical Guide on its Discovery, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical hormone regulating calcium and phosphorus homeostasis. Its therapeutic use in treating conditions like secondary hyperparathyroidism and metabolic bone disease is well-established. However, the inherent sensitivity of the calcitriol molecule to light and heat presents a significant challenge in pharmaceutical development, leading to the formation of degradation products. Among these, Calcitriol Impurity A, also known as (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol or trans-calcitriol, is a prominent and pharmacopeially recognized impurity. This technical guide provides an in-depth exploration of the discovery, history, analytical methodologies, and biological implications of Calcitriol Impurity A.

Discovery and History of Calcitriol Impurity A

The discovery of Calcitriol Impurity A is intrinsically linked to the understanding of the photochemistry of vitamin D compounds. Calcitriol possesses a conjugated triene system which is susceptible to photoisomerization. Exposure to ultraviolet light can cause a cis/trans isomerization of the 5,6-double bond, leading to the formation of the 5,6-trans isomer, which is Calcitriol Impurity A[1]. While a specific seminal paper marking the "discovery" of this impurity in pharmaceutical preparations is not readily identifiable, its presence as a degradation product has been acknowledged through numerous stability and analytical studies of calcitriol.

The history of its formal recognition is evident in its inclusion as a specified impurity in major pharmacopeias. Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list trans-calcitriol as a known impurity of calcitriol, underscoring its importance in the quality control of calcitriol drug substances and products[2][3]. The development of advanced analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), was instrumental in the separation and identification of this and other related substances from the parent calcitriol molecule.

Physicochemical Properties and Formation Pathway

Calcitriol Impurity A is a geometric isomer of calcitriol, differing in the configuration of the double bond between carbons 5 and 6.

| Property | Calcitriol | Calcitriol Impurity A (trans-calcitriol) |

| Systematic Name | (5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-1α,3β,25-triol | (5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-1α,3β,25-triol[4] |

| CAS Number | 32222-06-3 | 73837-24-8[5] |

| Molecular Formula | C27H44O3 | C27H44O3 |

| Molecular Weight | 416.64 g/mol | 416.64 g/mol |

The primary pathway for the formation of Calcitriol Impurity A is through photodegradation. The energy from UV light induces the isomerization of the 5Z (cis) double bond to the 5E (trans) configuration.

References

- 1. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uspbpep.com [uspbpep.com]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. 5,6-trans-Calcitriol | C27H44O3 | CID 124220088 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Calcitriol Impurity A in Drug Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical therapeutic agent for managing calcium and phosphorus homeostasis. Its clinical efficacy is contingent upon its stability and purity. This technical guide provides an in-depth analysis of Calcitriol Impurity A, also known as (5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-1α,3β,25-triol or trans-Calcitriol, and its role in the degradation of the parent drug, Calcitriol. Understanding the formation, quantification, and biological implications of this impurity is paramount for the development of stable and effective Calcitriol drug products.

Calcitriol is inherently sensitive to light, heat, and air.[1] Degradation can lead to the formation of various impurities, including Calcitriol Impurity A, which is a geometric isomer of Calcitriol.[2] The formation of this impurity can impact the potency and safety of the drug product. This guide will delve into the degradation pathways, analytical methodologies for detection, and the potential impact of Calcitriol Impurity A on the biological activity of Calcitriol.

Chemical Properties and Identification

Calcitriol Impurity A is the (5E,7E)-isomer of Calcitriol, differing in the stereochemistry at the C5-C6 double bond. This seemingly minor structural change can have significant implications for the molecule's three-dimensional structure and its interaction with biological targets.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |

| Calcitriol | (5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-1α,3β,25-triol | 32222-06-3 | C27H44O3 | 416.64 g/mol |

| Calcitriol Impurity A (trans-Calcitriol) | (5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-1α,3β,25-triol | 73837-24-8 | C27H44O3 | 416.64 g/mol |

Role in Drug Degradation: Pathways and Kinetics

Calcitriol Impurity A is primarily formed through a process of photoisomerization.[3] Exposure to ultraviolet (UV) light can induce the conversion of the cis-isomer (Calcitriol) to the trans-isomer (Calcitriol Impurity A). Studies have shown that significant degradation of Calcitriol occurs upon exposure to UVA and UVB light, with over 90% degradation observed under certain conditions.[4] While photodegradation is a major pathway, thermal stress can also contribute to the formation of isomers.[2]

The degradation of Calcitriol under various stress conditions is a critical aspect of stability testing. Forced degradation studies are employed to understand the degradation pathways and to develop stability-indicating analytical methods.

Summary of Forced Degradation Studies

While specific quantitative data on the percentage of Calcitriol Impurity A formed under all stress conditions is not extensively available in a consolidated format, the following table summarizes the typical conditions used in forced degradation studies for Calcitriol and the expected outcomes.

| Stress Condition | Reagents and Conditions | Expected Outcome |

| Acid Hydrolysis | 5N HCl, 2 hours, Room Temperature | Degradation of Calcitriol.[5] Formation of various degradants. |

| Base Hydrolysis | 5N NaOH, 2 hours, Room Temperature | Degradation of Calcitriol.[5] Formation of various degradants. |

| Oxidation | 3% H2O2, 30 minutes, Room Temperature | Degradation of Calcitriol.[5] Formation of oxidized byproducts. |

| Thermal Degradation | 80°C, 24 hours | Isomerization and formation of other degradation products.[2][5] |

| Photodegradation | Exposure to UV light (e.g., 10 J/cm² UVA, 100 mJ/cm² UVB) | Significant degradation (>90%) with formation of photoisomers, including Calcitriol Impurity A.[4] |

Experimental Protocols

Accurate detection and quantification of Calcitriol Impurity A are crucial for ensuring the quality of Calcitriol drug products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common analytical technique employed.

Stability-Indicating HPLC Method for Calcitriol and Calcitriol Impurity A

This protocol is a representative example for the simultaneous determination of Calcitriol and Calcitriol Impurity A.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: Gradient elution with a mixture of water, acetonitrile, and methanol.[6]

-

Flow Rate: 1.2 mL/min.[5]

-

Column Temperature: 33-37°C.[5]

-

Detection Wavelength: 265 nm.[5]

-

Injection Volume: 10 µL.[5]

2. Standard and Sample Preparation:

-

Standard Solution: Prepare a standard solution of Calcitriol and Calcitriol Impurity A in a suitable diluent (e.g., methanol or acetonitrile) to a known concentration.

-

Sample Solution (for soft capsules): Extract the contents of the soft capsules with a suitable solvent, followed by dilution to a concentration within the linear range of the method.[7]

3. Forced Degradation Sample Preparation:

-

Photodegradation: Expose a solution of Calcitriol to a controlled UV light source for a specified duration.

-

Thermal Degradation: Heat a solution of Calcitriol at a specific temperature (e.g., 80°C) for a defined period.

-

Acid/Base Hydrolysis: Treat a solution of Calcitriol with an acidic or basic solution for a set time, followed by neutralization.

-

Oxidative Degradation: Treat a solution of Calcitriol with an oxidizing agent (e.g., hydrogen peroxide) for a specific duration.

4. Method Validation Parameters:

The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

| Parameter | Typical Value for Calcitriol | Typical Value for Calcitriol Impurity A | Reference |

| Linear Range | 0.1714 - 1.36 µg/mL | 0.1613 - 1.28 µg/mL | [6] |

| LOD | 39.75 ng/mL | 40.90 ng/mL | [6] |

| LOQ | 141.6 ng/mL | 136.4 ng/mL | [6] |

Biological Implications and Signaling Pathways

Calcitriol exerts its biological effects primarily by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[8] The Calcitriol-VDR complex then modulates the expression of genes involved in calcium and phosphate metabolism.[8]

The formation of Calcitriol Impurity A raises questions about its own biological activity and its potential to interfere with the action of Calcitriol. Studies on the photoisomers of vitamin D3 have provided some insights. For instance, 5,6-trans-vitamin D3, a structurally related compound, has been shown to have a significantly lower binding affinity for the VDR compared to vitamin D3.[9] The dissociation constant (Kd) for 5,6-trans-vitamin D3 was reported to be 560 nM, while that of other active metabolites was much lower, indicating weaker binding.[9]

This suggests that Calcitriol Impurity A likely has a reduced affinity for the VDR compared to Calcitriol. Consequently, its ability to activate VDR-mediated signaling pathways and elicit a biological response is expected to be diminished. The presence of this less active impurity could effectively lower the therapeutic potency of the drug product.

Visualizations

Calcitriol Degradation Pathway

Caption: Primary degradation pathway of Calcitriol.

Experimental Workflow for Stability Indicating HPLC Method

Caption: Workflow for analyzing Calcitriol and its impurities.

Vitamin D Receptor Signaling Pathway

Caption: Simplified VDR signaling pathway.

Conclusion

Calcitriol Impurity A (trans-Calcitriol) is a significant degradation product of Calcitriol, primarily formed through photoisomerization. Its presence can compromise the potency of the drug product due to its likely reduced affinity for the Vitamin D Receptor. Therefore, robust analytical methods, such as the stability-indicating HPLC method detailed in this guide, are essential for monitoring and controlling the levels of this impurity in Calcitriol formulations. Further research into the precise kinetics of Calcitriol Impurity A formation under various stress conditions and its specific impact on VDR-mediated signaling will provide a more complete understanding of its role in drug degradation and contribute to the development of more stable and efficacious Calcitriol therapies.

References

- 1. Calcitriol, calcidiol, parathyroid hormone, and fibroblast growth factor-23 interactions in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of 5,6-trans-25-hydroxycholecalciferol, a synthetic analogue of vitamin D3, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Calcitriol - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Effect of vitamin D metabolites on calcitriol degradative enzymes in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Calcitriol and Calcitriol Impurity A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical hormone for regulating calcium and phosphorus levels in the body.[1] During its synthesis and storage, various impurities can arise, one of the most significant being Calcitriol Impurity A, also known as 5,6-trans-Calcitriol.[2] Accurate quantification of this impurity is crucial for ensuring the quality, safety, and efficacy of calcitriol drug products. This application note provides a detailed, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of calcitriol and Calcitriol Impurity A in pharmaceutical formulations.

Principle

This method utilizes RP-HPLC with a C18 stationary phase and a gradient elution of a mobile phase composed of water, acetonitrile, and methanol. This combination allows for the effective separation of the structurally similar calcitriol and its cis/trans isomer, Calcitriol Impurity A. Detection is performed using a Diode Array Detector (DAD), which provides high sensitivity and allows for peak purity analysis. The method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) and its key impurity from potential degradation products that may form under stress conditions.

Materials and Reagents

-

Columns: Symmetry C18 (4.6 mm × 250 mm, 5 µm) or equivalent

-

Solvents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

-

Reference Standards:

-

Calcitriol (of known purity)

-

Calcitriol Impurity A (5,6-trans-Calcitriol) (of known purity)

-

-

Other Reagents:

-

Phosphoric acid or Formic acid (for mobile phase adjustment, if necessary)

-

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector is required.

| Parameter | Condition |

| Column | Symmetry C18 (4.6 mm × 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water, Acetonitrile, and Methanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 27°C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

Table 1: Chromatographic Conditions

Experimental Protocols

Mobile Phase Preparation

Prepare the mobile phase components by filtering and degassing HPLC grade water, acetonitrile, and methanol. The specific gradient program should be optimized for the specific column and system but a representative gradient is outlined below.

Standard Solution Preparation

Stock Solutions (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of Calcitriol and Calcitriol Impurity A reference standards in methanol to obtain individual stock solutions.

Working Standard Solutions (e.g., 1 µg/mL): Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve a final concentration within the linear range of the assay (e.g., 0.1 to 1.5 µg/mL).

Sample Preparation (from Soft Gelatin Capsules)

-

Accurately weigh a representative number of capsules.

-

Cut open the capsules and transfer the contents into a suitable volumetric flask.

-

Add a suitable organic solvent (e.g., methanol) to dissolve the contents.

-

Sonicate for 15-20 minutes to ensure complete dissolution.

-

Dilute to the mark with the same solvent and mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.

| Validation Parameter | Result |

| Linearity Range (Calcitriol) | 0.1714 - 1.36 µg/mL[1] |

| Linearity Range (Impurity A) | 0.1613 - 1.28 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) - Calcitriol | 39.75 ng/mL[1] |

| Limit of Detection (LOD) - Impurity A | 40.90 ng/mL[1] |

| Limit of Quantification (LOQ) - Calcitriol | 141.6 ng/mL[1] |

| Limit of Quantification (LOQ) - Impurity A | 136.4 ng/mL[1] |

| Accuracy (% Recovery) | > 98%[1] |

| Precision (RSD) | < 1.2%[1] |

Table 2: Summary of Method Validation Data

System Suitability

To ensure the validity of the analytical results, system suitability tests must be performed before each analytical run.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Resolution between Calcitriol and Impurity A | ≥ 2.0 |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |

Table 3: System Suitability Criteria

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be conducted on Calcitriol. These studies expose the drug substance to various stress conditions to generate potential degradation products.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

-

Thermal Degradation: 105°C for 48 hours

-

Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

The HPLC analysis of the stressed samples should demonstrate that the peaks for Calcitriol and Calcitriol Impurity A are well-resolved from any degradation products, confirming the specificity and stability-indicating capability of the method.

Data Presentation and Analysis

The concentration of Calcitriol and Calcitriol Impurity A in the samples is determined by comparing the peak areas obtained from the sample chromatograms with those from the standard chromatograms.

| Analyte | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Calcitriol Impurity A | (example: 8.5) | ||

| Calcitriol | (example: 10.2) |

Table 4: Example of Quantitative Data Presentation

Visualizations

Caption: Experimental Workflow for HPLC Analysis of Calcitriol and Impurity A.

Caption: Logical Flow of Forced Degradation Studies for Method Validation.

References

Application Notes & Protocols: Quantitative Analysis of Calcitriol Impurity A in Drug Substance

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical hormone for regulating calcium and phosphorus homeostasis.[1][2] As with any active pharmaceutical ingredient (API), ensuring the purity of Calcitriol drug substance is paramount to its safety and efficacy. Calcitriol Impurity A, also known as trans-Calcitriol, is a process-related impurity that needs to be carefully monitored and controlled. This document provides a detailed application note and protocol for the quantitative analysis of Calcitriol Impurity A in a drug substance using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Diode-Array Detection (DAD).

Analytical Method

A stability-indicating RP-HPLC method has been developed and validated for the simultaneous determination of Calcitriol and Calcitriol Impurity A. The method utilizes a C18 stationary phase with a gradient elution of a mobile phase consisting of water, acetonitrile, and methanol. This method is demonstrated to be simple, rapid, accurate, and suitable for the routine quality control of Calcitriol drug substance.[3][4]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD) |

| Column | Symmetry C18, 4.6 mm × 250 mm, 5 µm |

| Mobile Phase | A: WaterB: AcetonitrileC: Methanol |

| Gradient Elution | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 265 nm |

| Injection Volume | 20 µL |

2. Preparation of Solutions

-

Diluent: Methanol

-

Standard Stock Solution of Calcitriol (100 µg/mL): Accurately weigh about 10 mg of Calcitriol USP Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Standard Stock Solution of Calcitriol Impurity A (10 µg/mL): Accurately weigh about 1 mg of Calcitriol Impurity A Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solution (for system suitability and quantification): Prepare a mixed working standard solution containing Calcitriol and Calcitriol Impurity A at appropriate concentrations by diluting the stock solutions with the diluent. For example, a working standard could contain 1 µg/mL of Calcitriol and 0.1 µg/mL of Calcitriol Impurity A.

-

Sample Solution: Accurately weigh about 10 mg of the Calcitriol drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Further dilute as necessary to bring the concentration of Calcitriol within the linear range of the method.

3. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution six times. The acceptance criteria are as follows:

-

Tailing factor for the Calcitriol and Impurity A peaks: Not more than 2.0.

-

Theoretical plates for the Calcitriol and Impurity A peaks: Not less than 2000.

-

Relative Standard Deviation (RSD) for the peak areas of Calcitriol and Impurity A: Not more than 2.0%.

-

Resolution between Calcitriol and Impurity A peaks: Not less than 1.5.

4. Analytical Procedure

Inject the blank (diluent), working standard solution, and sample solution into the chromatograph. Record the chromatograms and integrate the peak areas for Calcitriol and Calcitriol Impurity A.

5. Calculation

Calculate the percentage of Calcitriol Impurity A in the drug substance using the following formula:

% Impurity A = (Area_ImpA_Sample / Area_ImpA_Std) * (Conc_ImpA_Std / Conc_Sample) * 100

Where:

-

Area_ImpA_Sample is the peak area of Impurity A in the sample chromatogram.

-

Area_ImpA_Std is the peak area of Impurity A in the standard chromatogram.

-

Conc_ImpA_Std is the concentration of Impurity A in the standard solution (µg/mL).

-

Conc_Sample is the concentration of the drug substance in the sample solution (µg/mL).

Quantitative Data Summary

The following table summarizes the validation parameters for the quantitative analysis of Calcitriol and Calcitriol Impurity A.[3][4]

| Parameter | Calcitriol | Calcitriol Impurity A |

| Linearity Range (µg/mL) | 0.1714 - 1.36 | 0.1613 - 1.28 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) (ng/mL) | 39.75 | 40.90 |

| Limit of Quantitation (LOQ) (ng/mL) | 141.6 | 136.4 |

| Precision (RSD%) | < 1.2% | < 1.2% |

| Accuracy (Recovery %) | > 98% | > 98% |

Visualizations

Calcitriol Signaling Pathway

Caption: Calcitriol signaling pathway.

Experimental Workflow for Quantitative Analysis of Calcitriol Impurity A

Caption: Experimental workflow for impurity analysis.

References

Application Notes and Protocols for the Preparation of Calcitriol Impurity A Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical hormone for regulating calcium and phosphate homeostasis.[1] As with any active pharmaceutical ingredient (API), the purity of Calcitriol is paramount to its safety and efficacy. Impurities can arise during the synthesis, storage, or degradation of the drug substance.[2] Calcitriol Impurity A, also known as 5,6-trans-Calcitriol, is a specified impurity in the European Pharmacopoeia and is the (5E,7E) isomer of Calcitriol.[2][3] Its chemical name is (5E,7E)-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol.[3]

The availability of a well-characterized, high-purity reference standard for Calcitriol Impurity A is essential for the accurate identification and quantification of this impurity in Calcitriol drug substances and products.[3] This document provides detailed protocols for the preparation, characterization, and quality control of a Calcitriol Impurity A reference standard.

Materials and Equipment

Reagents and Solvents

-

Crude Calcitriol Impurity A (or a mixture containing Calcitriol and its impurity A)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Tris(hydroxymethyl)aminomethane

-

Phosphoric acid

-

Nitrogen gas (high purity)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector

-

Preparative HPLC system

-

Rotary evaporator

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Sonicator

-

Lyophilizer (optional)

-

Glassware (volumetric flasks, pipettes, etc.)

-

Light-resistant containers

Experimental Protocols

Preparation of Calcitriol Impurity A Reference Standard

The preparation of a Calcitriol Impurity A reference standard involves the isolation and purification of the impurity from a crude mixture. Preparative HPLC is the most effective method for this purpose.

Protocol for Isolation and Purification:

-

Sample Preparation: Dissolve the crude Calcitriol mixture containing Impurity A in the mobile phase to a high concentration suitable for preparative HPLC.

-

Preparative HPLC Conditions:

-

Column: A suitable reversed-phase C18 column with appropriate dimensions for preparative scale separation.

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. The exact gradient program should be optimized based on the initial analytical HPLC separation of the crude mixture.

-

Flow Rate: Adjust the flow rate according to the column dimensions.

-

Detection: UV detection at 265 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the elution of Calcitriol Impurity A.

-

Solvent Evaporation: Combine the collected fractions and remove the organic solvent using a rotary evaporator under reduced pressure and at a low temperature (not exceeding 40°C) to prevent degradation.

-

Final Purification (if necessary): The resulting aqueous solution can be lyophilized or further purified by another round of preparative HPLC if the desired purity is not achieved.

-

Storage: The purified Calcitriol Impurity A should be stored in a solid form in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen) at -20°C.[4]

Characterization of the Reference Standard

A comprehensive characterization of the purified Calcitriol Impurity A is crucial to confirm its identity and purity.

3.2.1 Identification

-

Mass Spectrometry (MS): Determine the molecular weight of the compound. The expected molecular weight for Calcitriol Impurity A (C27H44O3) is 416.64 g/mol .[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To elucidate the proton environment of the molecule.

-

¹³C NMR: To determine the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

3.2.2 Purity Assessment

The purity of the reference standard should be determined using a validated, stability-indicating HPLC method.

Protocol for HPLC Purity Assessment:

-

Chromatographic System:

-

Standard Solution Preparation: Accurately weigh and dissolve the Calcitriol Impurity A reference standard in the mobile phase to obtain a known concentration.

-

Sample Solution Preparation: Prepare the sample solution of the newly prepared reference standard at the same concentration as the standard solution.

-

Procedure: Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Purity Calculation: The purity is calculated by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Stability Assessment

The stability of the prepared reference standard should be evaluated under various conditions to establish its shelf life and recommended storage conditions.

Protocol for Stability Study:

-

Stress Conditions: Expose the reference standard to conditions such as elevated temperature (e.g., 40°C, 60°C), humidity (e.g., 75% RH), and light (photostability).

-

Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6 months).

-

Analysis: Use the validated HPLC method to assess the purity of the standard at each time point.

-

Evaluation: A significant decrease in purity or the appearance of new degradation peaks indicates instability under the tested conditions.

Data Presentation

Table 1: HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | Symmetry C18 (4.6 mm × 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water, Acetonitrile, and Methanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detection | UV at 265 nm |

| Injection Volume | 20 µL |

Table 2: Acceptance Criteria for Calcitriol Impurity A Reference Standard